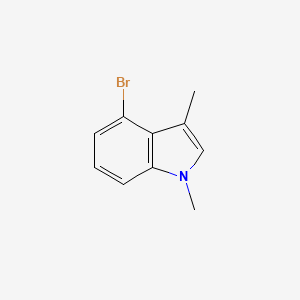

4-Bromo-1,3-dimethyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,3-dimethylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-7-6-12(2)9-5-3-4-8(11)10(7)9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKMBPXJDDTZOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C1C(=CC=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 1,3 Dimethyl 1h Indole

Regioselective Bromination Strategies for Indole (B1671886) Systems

The functionalization of the indole core is notoriously challenging due to the presence of multiple reactive C-H bonds. acs.orgnih.gov The pyrrole (B145914) ring is electron-rich and thus highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic, followed by C2 and the N1 position. Consequently, direct electrophilic substitution on the benzenoid ring (positions C4 to C7) is a significant hurdle for synthetic chemists. acs.orgresearchgate.netresearchgate.net

Direct C-H Bromination of 1,3-dimethyl-1H-indole Precursors

Direct C-H bromination of an unsubstituted or simply substituted indole, such as 1,3-dimethyl-1H-indole, would be the most atom-economical approach to the target compound. However, this strategy is complicated by the high reactivity of the pyrrole ring, which typically leads to substitution at other positions.

The primary challenge in the direct bromination of indole systems is controlling the regioselectivity. Electrophilic brominating agents will preferentially attack the electron-rich pyrrole moiety, leading to a mixture of products or exclusive substitution at positions other than C4. Functionalization of the benzene (B151609) core of indoles remains considerably more challenging than modification at the C2 or C3 positions. acs.orgresearchgate.netrsc.org

To overcome this inherent reactivity, several solutions have been proposed, with the most prominent being the use of directing groups. acs.orgnih.govresearchgate.netrsc.org These groups are temporarily installed on the indole scaffold to steer the electrophile to a specific position on the benzenoid ring.

Proposed Solutions for Directing C4-Functionalization:

Directing Groups at N1: Installation of a suitable directing group on the indole nitrogen can facilitate functionalization at the C7 position. While not C4, this demonstrates the principle of using N-substitution to influence benzene-ring reactivity. acs.orgnih.govresearchgate.net

Directing Groups at C3: Attaching a coordinating group at the C3 position has proven to be a successful strategy for directing metalation and subsequent functionalization to the C4 position. acs.orgnih.govresearchgate.netrsc.org Weakly-coordinating functionalities such as ketones, amides, or aldehydes at C3 can effectively direct transition metals to the C4-H bond. rsc.org This approach often involves transition-metal-catalyzed C-H activation, which represents a modern and powerful tool for late-stage diversification of indoles. rsc.orgrsc.org

Electronic and steric factors play a crucial role in dictating the outcome of indole bromination. The regioselectivity can be manipulated by altering the electronic nature of the indole nucleus and by introducing sterically demanding groups.

Electronic Effects: The inherent C3-selectivity is a result of the high electron density at this position. To favor substitution on the benzene ring, the nucleophilicity of the pyrrole ring must be attenuated. This is typically achieved by installing electron-withdrawing groups (EWGs) on the pyrrole nitrogen (N1) or at the C2/C3 positions. rsc.orgnih.gov These groups decrease the electron density of the heterocyclic portion, thereby making the benzenoid ring comparatively more susceptible to electrophilic attack. For example, acyl, sulfonyl, or trifluoroacetyl groups can effectively deactivate the pyrrole ring. rsc.orguri.edu

Steric Effects: Steric hindrance can also be exploited to direct substitution. While less common for direct C4-bromination, bulky substituents at positions adjacent to more reactive sites can physically block the approach of an electrophile, thereby promoting reaction at a less sterically encumbered position. For instance, exploiting substituents at C3 or C5 can be used to effect ortho-directed lithiation, a strategy that can lead to C4 functionalization. rsc.org

Table 1: Influence of Directing Groups on Indole C-H Functionalization This table provides illustrative examples of how directing groups influence the site of functionalization on the indole ring, based on principles discussed in the cited literature.

| Directing Group Position | Directing Group Type | Favored Position of Functionalization | Reference Principle |

|---|---|---|---|

| N1 | N-P(O)tBu₂ | C7 | acs.orgnih.govresearchgate.net |

| C3 | Pivaloyl | C4 | acs.orgnih.govresearchgate.net |

| C3 | Trifluoroacetyl | C4 | rsc.org |

Bromination of Pre-functionalized Indoles Followed by Derivatization

An alternative and often more reliable approach to synthesizing 4-Bromo-1,3-dimethyl-1H-indole involves a multi-step sequence starting from an indole that is already functionalized. This pre-functionalization strategy allows for greater control over the regioselectivity of the bromination step.

Synthesizing the target compound via a pre-functionalized intermediate typically involves either starting with a precursor that already contains the C4-bromo substituent or introducing the bromine atom regioselectively onto a carefully chosen indole derivative.

One effective strategy is to begin with a starting material where the C4 position is activated or where other positions are blocked. For example, the Batcho-Leimgruber indole synthesis can be employed as a route to produce 4-bromoindole (B15604) from appropriate precursors. researchgate.net Once 4-bromoindole is obtained, subsequent derivatization steps, such as N-methylation and C3-methylation, can be performed to yield the final product. A known synthetic route involves the methylation of 4-bromoindole using dimethyl carbonate to first produce 4-bromo-1-methylindole, which can then be further modified. chemicalbook.com

Example Synthetic Sequence:

Synthesis of 4-bromo-1H-indole via a named reaction (e.g., Batcho-Leimgruber). researchgate.net

N-methylation of 4-bromo-1H-indole to yield 4-bromo-1-methyl-1H-indole. chemicalbook.com

C3-methylation of 4-bromo-1-methyl-1H-indole to afford the final product, this compound.

Protecting groups are indispensable tools in indole chemistry for modulating reactivity and directing substitution. researchgate.net By temporarily masking the highly reactive N-H bond, N-protecting groups can prevent unwanted side reactions and influence the regiochemical outcome of electrophilic substitution. acs.org

The choice of the protecting group is critical. Electron-withdrawing protecting groups, such as sulfonyl derivatives, decrease the nucleophilicity of the entire indole ring but particularly the pyrrole moiety, thus facilitating electrophilic attack on the benzene ring. researchgate.net Conversely, sterically bulky protecting groups like tert-butyldimethylsilyl (TBDMS) can also influence the reaction's regioselectivity. orgsyn.org While some strategies use N-protection to enable C3-bromination, the underlying principle of altering the indole's electronic and steric properties can be adapted to favor substitution at other positions. acs.orgorgsyn.org The regioselectivity of bromination can be effectively controlled by the variation of the N(1) protecting group. acs.org

Table 2: Common N-Protecting Groups and Their General Effect on Indole Reactivity

| Protecting Group | Chemical Name | General Effect | Reference Principle |

|---|---|---|---|

| Boc | tert-Butoxycarbonyl | Electron-withdrawing, deactivating | rsc.org |

| Ts | Tosyl (p-toluenesulfonyl) | Strongly electron-withdrawing, deactivating | uri.edu |

| TBDMS | tert-Butyldimethylsilyl | Sterically bulky, activating | orgsyn.org |

| SEM | 2-(Trimethylsilyl)ethoxymethyl | Can be removed under specific conditions | uri.edu |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1,3-dimethyl-1H-indole |

| 4-bromo-1H-indole |

| 4-bromo-1-methyl-1H-indole |

| methyl indole-3-carboxylate |

Methylation Strategies for Indole Nitrogen (N1) and Carbon (C3) Positions

A primary route to this compound involves the sequential methylation of a pre-functionalized 4-bromoindole scaffold. This approach necessitates methodologies that can selectively target the indole nitrogen (N1) and the nucleophilic C3 position.

The first step in a sequential synthesis is the methylation of the indole nitrogen of 4-Bromo-1H-indole to produce the key intermediate, 4-Bromo-1-methyl-1H-indole.

Achieving selective N-methylation over C3-methylation is critical. While strong bases like sodium hydride (NaH) followed by a methylating agent are effective, concerns over safety and scalability have driven the development of alternative methods. A practical and high-yielding approach utilizes dimethyl carbonate (DMC) as an environmentally benign methylating agent. chemicalbook.comtaylorandfrancis.com The reaction of 4-Bromoindole with dimethyl carbonate in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) provides excellent yields of the N-methylated product. chemicalbook.com

One reported synthesis provides 4-Bromo-1-methyl-1H-indole in high yield by heating 4-Bromoindole with dimethyl carbonate and potassium carbonate in DMF. This method avoids harsh reagents and provides the product cleanly after distillation. chemicalbook.com

| Reactant | Reagents | Solvent | Temperature | Time | Yield | Ref |

| 4-Bromoindole | Dimethyl carbonate, Potassium carbonate | DMF | 140°C | 3.5h | 91% | chemicalbook.com |

The mechanism of N-alkylation of indoles, particularly with reagents like dimethyl carbonate (DMC), has been studied to understand the role of the catalyst and reaction conditions. When a base like potassium carbonate is used, it deprotonates the indole N-H, forming an indolide anion. This highly nucleophilic anion then attacks the methyl group of DMC in a standard SN2 reaction, displacing the methyl carbonate anion, which subsequently decomposes.

In related studies using catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO), it has been proposed that the catalyst first attacks DMC to form a methylated cationic intermediate. The indole anion then coordinates with this intermediate, and a subsequent methyl transfer occurs to form the N-methylated indole and regenerate the catalyst. This catalytic approach highlights the nuanced pathways available for indole N-alkylation.

Once 4-Bromo-1-methyl-1H-indole is secured, the next step is the introduction of a methyl group at the C3 position. The C3 position of indole is inherently nucleophilic, but direct methylation can be challenging and often requires activation or specific catalytic systems.

While a direct methylation of 4-Bromo-1-methyl-1H-indole is not widely reported, methods for the C3-alkylation of related indole substrates are applicable. For instance, a metal-free C3-alkylation of 4-bromoindole with various alcohols, including methyl alcohols, has been achieved using a cesium carbonate (Cs2CO3) and oxone® system. This autotransfer-type reaction proceeds by the initial oxidation of the alcohol to an aldehyde, which then condenses with the indole at C3, followed by a reduction step. Applying this methodology to 4-Bromo-1-methyl-1H-indole with methanol (B129727) could theoretically yield the target compound.

Another powerful method for C3-alkylation involves the use of Lewis acids like BF3-OEt2 to promote the reaction between indoles and electrophiles. nih.gov This has been successfully applied to the synthesis of various 3-substituted indoles, including N-alkylated derivatives, suggesting its potential utility for methylating the 4-Bromo-1-methyl-1H-indole precursor. nih.gov Furthermore, enzymatic C3-methylation using S-adenosyl methionine (SAM)-dependent methyltransferases represents a modern, highly selective alternative, though its application to this specific substrate has not been detailed. researchgate.net

In complex syntheses involving multiple reactive sites, orthogonal protection strategies are crucial. acs.org An orthogonal set of protecting groups allows for the selective deprotection of one group without affecting others. acs.org In the context of synthesizing this compound, a protecting group could be used to facilitate the desired sequence of methylations.

A hypothetical orthogonal strategy could involve the protection of the indole nitrogen with a group that is stable to the conditions required for C3-methylation but can be removed selectively. For example, a triisopropylsilyl (TIPS) group can be installed on the indole nitrogen. acs.org This N-TIPS protected 4-bromoindole could then be subjected to a C3-methylation protocol. Following the successful introduction of the C3-methyl group, the TIPS group could be selectively removed using fluoride (B91410) ions (e.g., tetrabutylammonium (B224687) fluoride, TBAF), which would not affect the newly installed methyl group or the bromo substituent. The final step would then be the N-methylation of the resulting 4-bromo-3-methyl-1H-indole under conditions described previously (e.g., using DMC and K2CO3). This sequential approach, enabled by an orthogonal protecting group, ensures regiochemical control over the two methylation events.

N-Alkylation of 4-Bromo-1H-indole Derivatives

De Novo Construction of the this compound Core

An alternative to the sequential functionalization of an existing indole ring is the de novo construction of the entire this compound core from acyclic precursors. Several classic and modern indole syntheses can be adapted for this purpose.

The Fischer indole synthesis is a robust method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com To construct this compound via this route, the required starting materials would be (3-bromo-N-methylphenyl)hydrazine and propan-2-one (acetone). The reaction proceeds through the formation of a hydrazone, followed by a ingentaconnect.comingentaconnect.com-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org The substitution pattern of the final product is dictated by the starting materials, making this a predictable method for accessing the target compound.

Another powerful method is the Bartoli indole synthesis , which constructs the indole ring from an ortho-substituted nitroarene and a vinyl Grignard reagent. wikipedia.orgjk-sci.com While particularly effective for 7-substituted indoles, modifications can provide access to other isomers. ingentaconnect.comwikipedia.org A plausible route to a precursor for the target molecule could involve the reaction of 1-bromo-2-methyl-3-nitrobenzene with a propenyl Grignard reagent. This would construct the indole core with the desired C3-methyl and C4-bromo substituents. A subsequent N-methylation step would be required to complete the synthesis of this compound. The Bartoli synthesis is valued for its tolerance of various functional groups and its use of readily available starting materials. ingentaconnect.comjk-sci.com

Adaptations of Classical Indole Annulation Reactions (e.g., Fischer, Bartoli, Batcho-Leimgruber) for Substituted Analogs

Classical indole syntheses remain fundamental in organic chemistry and have been adapted for the preparation of complex, substituted analogs.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a robust method involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgthermofisher.com The reaction proceeds through a phenylhydrazone intermediate, which undergoes a tandfonline.comtandfonline.com-sigmatropic rearrangement to form the indole ring. wikipedia.orgyoutube.com For the synthesis of a 4-bromo-3-methylindole precursor, a (4-bromo-2-methylphenyl)hydrazine (B1274899) could be condensed with an appropriate carbonyl compound like acetone, followed by cyclization under acidic conditions. The versatility of the Fischer synthesis allows for the introduction of substituents on both the benzene and pyrrole rings, although unsymmetrical ketones can lead to mixtures of regioisomers. thermofisher.com

The Bartoli indole synthesis provides an effective route to 7-substituted indoles and can be adapted for other substitution patterns. wikipedia.orgingentaconnect.com This reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. name-reaction.comonlineorganicchemistrytutor.com The presence of a bulky ortho substituent is often crucial for high yields as it facilitates the key tandfonline.comtandfonline.com-sigmatropic rearrangement step. wikipedia.orgname-reaction.com A notable adaptation, the Dobbs modification, utilizes an ortho-bromine as a transient directing group, which can be subsequently removed. wikipedia.org This strategy could be hypothetically applied to synthesize a 4-bromoindole derivative from a 2,5-dibromonitroarene by reaction with a vinyl Grignard reagent, where one bromine atom directs the cyclization and the other remains in the final product.

The Batcho-Leimgruber indole synthesis is a highly efficient two-step process for producing indoles from ortho-nitrotoluenes, making it a popular alternative to the Fischer synthesis. wikipedia.org The first step involves the formation of an enamine by reacting the o-nitrotoluene with a formamide (B127407) acetal. wikipedia.org The resulting β-amino-nitrostyrene intermediate is then reductively cyclized to form the indole ring. wikipedia.org This method is particularly advantageous for preparing indoles with specific substitution patterns on the benzene ring, as many substituted o-nitrotoluenes are commercially available. wikipedia.orgclockss.org For instance, 4-bromoindole can be conveniently synthesized via this process. researchgate.netresearchgate.net Subsequent N-methylation and functionalization at the C3 position would yield the target compound. Microwave-assisted Leimgruber-Batcho reactions have also been developed to accelerate the synthesis. rsc.org

Table 1: Comparison of Classical Indole Syntheses

| Synthesis Method | Starting Materials | Key Features | Regiochemical Outcome |

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid-catalyzed; proceeds via hydrazone and tandfonline.comtandfonline.com-sigmatropic rearrangement. wikipedia.orgyoutube.com | Substitution pattern depends on both reactants; unsymmetrical ketones can yield isomers. thermofisher.com |

| Bartoli Indole Synthesis | o-Substituted Nitroarene, Vinyl Grignard Reagent | Requires ortho-substituent for high yield; excellent for 7-substituted indoles. wikipedia.orgjk-sci.com | Primarily yields 7-substituted indoles, but adaptable for other patterns. ingentaconnect.com |

| Batcho-Leimgruber Synthesis | o-Nitrotoluene, Formamide Acetal | Two-step process (enamine formation, reductive cyclization); high yields and mild conditions. wikipedia.org | Substitution determined by the starting o-nitrotoluene; avoids isomer separation. clockss.org |

Cascade and One-Pot Synthetic Sequences for Expedited Synthesis

Cascade and one-pot reactions have emerged as powerful strategies to enhance synthetic efficiency by minimizing intermediate purification steps, reducing solvent waste, and saving time. nih.gov These processes combine multiple bond-forming events in a single reaction vessel, allowing for the rapid construction of complex molecules from simple precursors. nih.gov

In the context of indole synthesis, a cascade approach combining a Tsuji-Trost reaction with a Heck coupling has been developed to produce indole-3-acetic acid derivatives. organic-chemistry.org This palladium-catalyzed sequence involves the reaction of N-tosyl o-bromoanilines with 4-acetoxy-2-butenonic acid derivatives, demonstrating how multiple C-C and C-N bonds can be formed sequentially. Such a strategy could be envisioned for the synthesis of this compound by selecting appropriate precursors that assemble the core structure through a series of intramolecular and intermolecular transformations orchestrated by a single catalyst. Organocatalytic cascade reactions have also proven effective in generating complex heterocyclic structures, including fully-substituted hexahydroisoindolinones, in a one-pot fashion with high diastereoselectivity. nih.gov

Multicomponent Reaction Approaches Towards Substituted Indoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their atom economy and ability to generate molecular diversity. tandfonline.comnih.gov

Several MCRs have been designed for the synthesis of substituted indoles. researchgate.netbohrium.com For example, a three-component, one-pot sequential approach can yield 3-substituted indoles by first reacting an indole with an aldehyde to form an in-situ 3-indolylalcohol, which then undergoes nucleophilic substitution with a third component. tandfonline.com Another innovative MCR approach involves the Ugi-tetrazole reaction combined with an acidic ring closure to produce 2-tetrazolo substituted indoles. nih.gov This method allows for significant variability in the substituents at different positions by simply changing the starting aniline (B41778), isocyanide, or aldehyde. nih.gov These MCR strategies offer a convergent and flexible pathway to highly decorated indole cores, which could then be tailored to afford specific targets like this compound.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis, particularly with palladium and nickel, has revolutionized the synthesis of indoles by enabling bond formations that are difficult to achieve through classical methods. mdpi.com These catalysts offer mild reaction conditions, high functional group tolerance, and novel bond disconnections. mdpi.com

Palladium-Catalyzed Cyclization and Cross-Coupling Strategies in Indole Ring Formation

Palladium catalysts are exceptionally versatile for constructing the indole nucleus through various intramolecular and intermolecular pathways. mdpi.com

One prominent strategy is the intramolecular Heck reaction , also known as the Mori–Ban indole synthesis. researchgate.net This reaction involves the cyclization of 2-halo-N-allylaniline derivatives. While early iterations of this method sometimes suffered from modest yields, recent advancements using specific ligands like P(OPh)₃ have led to highly effective syntheses of N-substituted indoles. researchgate.net

Another powerful approach is the palladium-catalyzed cyclization of 2-alkynylanilines . mdpi.comorganic-chemistry.org This method can be used to generate a wide array of 2,3-disubstituted indoles. For example, a three-component, one-pot reaction involving a 2-iodoaniline, a terminal alkyne, and an aryl iodide can be used to construct the indole ring via a Sonogashira cross-coupling followed by cyclization. mdpi.com The versatility of this method allows for the incorporation of various substituents at the N1, C2, and C3 positions.

Furthermore, palladium-catalyzed C-H activation has become a key tool for indole synthesis and functionalization. nih.govtaylorandfrancis.com Directed C-H functionalization allows for the regioselective introduction of substituents onto the indoline (B122111) core, which can then be aromatized to the corresponding indole. For instance, palladium-catalyzed C7-acetoxylation of indolines has been achieved using N-acyl directing groups. nsf.gov

Table 2: Selected Palladium-Catalyzed Indole Syntheses

| Strategy | Substrates | Catalyst System (Example) | Key Transformation |

| Intramolecular Heck Reaction | 2-Halo-N-allylaniline | PdCl₂(PCy₃)₂, P(OPh)₃, K₂CO₃ | Intramolecular C-C bond formation to close the pyrrole ring. researchgate.net |

| Cyclization of 2-Alkynylanilines | 2-Iodoaniline, Terminal Alkyne, Aryl Iodide | Pd catalyst, ligand (e.g., phosphine) | Sonogashira coupling followed by intramolecular cyclization. mdpi.com |

| C-H Activation/Functionalization | N-Acylindoline | Pd(OAc)₂, PhI(OAc)₂ | Regioselective C-H activation directed by an N-acyl group. nsf.gov |

Understanding the reaction mechanism is crucial for optimizing catalytic cycles and developing new transformations. Detailed mechanistic and kinetic studies on the palladium(II)-catalyzed synthesis of 2,3-disubstituted indoles from o-alkynylanilines have provided significant insights. nih.gov The proposed mechanism initiates with the aminopalladation of the alkyne, followed by ligand exchange, reductive elimination, and N-demethylation. nih.gov These studies have also identified key intermediates and side reactions, establishing the critical role of anions like acetate (B1210297) and iodide in directing the reaction toward the desired product and preventing catalyst deactivation. nih.gov The resting state of the catalyst and the turnover-limiting step have been identified, leading to the development of processes with very low catalyst loadings. nih.gov

Nickel-Catalyzed Approaches (e.g., N-Arylation)

Nickel catalysts have gained prominence as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. nih.gov Nickel(0) complexes are particularly effective in activating aryl chlorides, which are often less reactive in palladium-catalyzed systems. nih.gov

In indole chemistry, nickel catalysis has been successfully applied to N-arylation reactions. nih.gov For example, the [(IPr)Ni(styrene)₂] complex (where IPr is an N-heterocyclic carbene ligand) has been used to catalyze the N-arylation of indole with various aryl chlorides in high yields. nih.gov Other nickel-based systems, such as those employing NiO nanoparticles or Ni/phosphine (B1218219) ligand combinations, have also been developed for C-N bond formation. nih.govresearchgate.net While the primary application has been in N-arylation, the fundamental reactivity of nickel catalysts in promoting C-N cross-coupling is broadly applicable to the synthesis of other N-substituted indoles, including N-alkylated derivatives, through analogous pathways.

Ruthenium-Catalyzed C-H Activation in Indole Synthesis

Ruthenium-catalyzed C-H activation has emerged as a powerful and efficient strategy for the direct functionalization of unreactive C-H bonds, offering an atom-economical alternative to traditional multi-step syntheses. researchgate.netmdpi.com This methodology is particularly relevant for the regioselective substitution of the indole nucleus.

A significant advancement in this area is the use of a directing group to control the site of functionalization. Researchers have successfully demonstrated a highly regioselective functionalization of the C-4 position of the indole ring by employing an aldehyde functional group at the C-3 position as a removable directing group. acs.orgnih.gov This strategy, catalyzed by ruthenium under mild, open-flask conditions, provides a direct route to 4-substituted indoles, which are valuable precursors for complex heterocyclic compounds like ergot alkaloids. acs.orgnih.gov The general mechanism involves the coordination of the ruthenium catalyst to the directing group, followed by the formation of a ruthenacycle intermediate that facilitates the C-H activation at the sterically accessible C-4 position.

The scope of ruthenium-catalyzed C-H activation is broad, encompassing various transformations such as arylation, alkenylation, and annulation. mdpi.com For instance, the [RuCl2(p-cymene)]2 complex is a commonly used catalyst, often in conjunction with an additive, for these reactions. mdpi.com While direct C-H bromination at the C-4 position using this specific methodology is not extensively documented for the target molecule, the principle of directed C-H activation provides a clear blueprint. A plausible synthetic route towards this compound could involve a directed C-H activation/halogenation sequence on a suitable 1,3-dimethyl-1H-indole-4-carbaldehyde precursor, followed by removal of the directing group.

Furthermore, ruthenium catalysts have been employed in redox-neutral C-H activation reactions, which utilize an internal oxidizing directing group, thereby eliminating the need for external oxidants. pkusz.edu.cn Pyrazolidin-3-one has been identified as an effective internally oxidative directing group for ruthenium-catalyzed C-H annulation reactions with a wide array of alkynes, leading to the synthesis of N-substituted indoles. pkusz.edu.cn These advanced catalytic systems underscore the versatility of ruthenium in constructing complex indole scaffolds. researchgate.net

| Reaction Type | Catalyst System | Directing Group | Position Functionalized | Reference |

|---|---|---|---|---|

| C4-Alkylation | [RuCl2(p-cymene)]2 / AgSbF6 | Aldehyde (at C3) | C4 | acs.orgnih.gov |

| C2-Arylation | [RuCl2(p-cymene)]2 / AgSbF6 | Pyrimidyl (at N1) | C2 | mdpi.com |

| Annulation | [RuCl2(p-cymene)]2 | Pyrimidyl (on aniline precursor) | Indole Scaffold Synthesis | mdpi.com |

| Redox-Neutral Annulation | [Ru(OAc)2(p-cymene)] | Pyrazolidin-3-one (Internal Oxidant) | N1-Substituted Indole Synthesis | pkusz.edu.cn |

Application of Copper and Gold Catalysis in Indole Chemistry

Copper and gold catalysts offer distinct advantages in the synthesis and functionalization of indoles, leveraging different aspects of their catalytic activity.

Copper Catalysis: Copper is an inexpensive, earth-abundant, and low-toxicity metal, making it an attractive catalyst for industrial applications. mdpi.comresearchgate.net Copper-catalyzed reactions have been widely applied to indole synthesis, including C-N cross-coupling reactions and cyclization approaches. mdpi.com For instance, Cu(I) salts can catalyze C-N coupling, while Cu(II) salts can act as oxidants in oxidative cyclizations. mdpi.com

In the context of C-H functionalization, a notable development is the Cu(II)-catalyzed direct and site-selective arylation of indoles. acs.org This method can selectively target either the C2 or C3 position depending on the nature of the protecting group on the indole nitrogen. acs.org While this doesn't directly address C4-functionalization, it highlights the potential of copper to mediate C-H activation on the indole core. Copper-catalyzed Friedel-Crafts alkylation reactions of indoles with various electrophiles are also well-established, providing efficient routes to C3-alkylated indoles. researchgate.net Greener synthetic protocols using renewable solvents like 2-MeTHF and EtOAc have been developed for copper-catalyzed cascade reactions to form indole-2-carboxylic esters, enhancing the sustainability of these transformations. acs.org

Gold Catalysis: Gold catalysis has gained prominence due to the unique ability of gold complexes to act as soft π-acids, effectively activating alkynes and allenes toward nucleophilic attack. nih.gov This property has been exploited in the synthesis of indoles, primarily through the cyclization of o-alkynylanilines. nih.gov

A one-pot, gold-catalyzed procedure has been developed that combines the Au(III)-catalyzed cyclization of o-alkynylanilines with a subsequent Au(I)-catalyzed C3-selective direct alkynylation. nih.gov This domino process provides a mild and straightforward route to 2-substituted-3-alkynylindoles without the need to isolate the intermediate indole. nih.gov Gold catalysts have also been used to prepare 3-sulfenylated indoles through a regioselective annulation of alkynyl thioethers with mdpi.comfrontiersin.orgbenzisoxazoles. nih.gov This reaction proceeds via a formal (3+2) cycloaddition pathway, demonstrating a distinct mechanistic route compared to other transition metals. nih.gov Although these examples focus on C3 functionalization, the underlying principle of gold-catalyzed activation of precursors could potentially be adapted to construct the 4-bromo-indole skeleton through appropriately designed starting materials.

Transition Metal-Free Synthetic Approaches

Growing interest in sustainable and green chemistry has spurred the development of transition metal-free synthetic methods. Electrochemical synthesis and Brønsted acid catalysis represent two powerful modern alternatives for the functionalization of indoles.

Electrochemical Methodologies for C-H Functionalization

Electrosynthesis utilizes electrons as clean redox reagents, often obviating the need for stoichiometric chemical oxidants or reductants and operating under mild conditions. rsc.orgresearchgate.net This approach has been successfully applied to the C-H functionalization of indoles.

A notable example is the electrochemical umpolung of bromide ions for the transition-metal-free bromination of the indole C-H bond. mdpi.com This method achieves the synthesis of 3-bromoindole with excellent regioselectivity and yield by using inexpensive and commercially available graphite (B72142) rods as electrodes. mdpi.comx-mol.net The process involves the anodic oxidation of bromide ions to an electrophilic bromine species, which then reacts with the electron-rich indole ring. While this specific protocol favors the C3 position, it establishes a proof-of-concept for direct, electrochemical C-H bromination. Adapting this methodology for C4-bromination would require strategies to alter the innate reactivity of the indole ring, possibly through steric or electronic manipulation of the substrate.

The field of electrochemical indole synthesis is rapidly expanding, with methods being developed for various C-H functionalizations, including the construction of C-C and C-heteroatom bonds. rsc.orgresearchgate.net For instance, a ruthenium-catalyzed electrochemical dehydrogenative annulation of anilines with alkynes has been reported, where the electric current is used to recycle the active catalyst, showcasing a synergistic combination of electrochemistry and transition metal catalysis. mdpi.comresearchgate.net More recently, a three-component electrochemical C-H functionalization of indoles with sodium bisulfite and alcohols has been described to access indole-containing sulfonate esters. nih.gov These advancements highlight the immense potential of electrochemistry as a sustainable tool for synthesizing complex molecules like this compound. rsc.org

Brønsted Acid Catalysis in Remote C-H Functionalization of Indoles

Directing C-H functionalization to the benzene ring of an indole (positions C4-C7) is challenging due to the higher nucleophilicity of the pyrrole ring (positions C2 and C3). Brønsted acid catalysis has emerged as an elegant, metal-free solution to achieve remote C-H functionalization, particularly at the C6 position. frontiersin.orgnih.gov

This methodology has been successfully applied to the reaction of 2,3-disubstituted indoles with electrophiles like β,γ-unsaturated α-ketoesters. frontiersin.orgnih.govbohrium.com In the presence of a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (PTSA), the reaction proceeds with high regioselectivity for the C6 position, affording good yields under mild conditions. frontiersin.orgnih.gov The proposed mechanism suggests that the Brønsted acid acts as a bifunctional catalyst, activating both the indole N-H bond and the electrophile. nih.gov This dual activation facilitates a vinylogous Friedel-Crafts-type reaction at the C6 position. The presence of substituents at both the C2 and C3 positions, as in the target molecule (1,3-dimethyl), is crucial for achieving this C6 selectivity and preventing reactions at the C3 position. nih.gov

| Electrophile | Catalyst (mol%) | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| β,γ-unsaturated α-ketoester | PTS (20) | Toluene | 30°C, 24 h | Up to 95% | frontiersin.orgnih.gov |

| 2,2-diarylacetonitrile | Brønsted Acid | - | - | Excellent yields | researchgate.netrsc.org |

Note: Data represents general findings from the cited literature for 2,3-disubstituted indoles.

While these studies focus on C6 functionalization, they establish the vital principle of using Brønsted acids to override the inherent reactivity of the indole nucleus and achieve functionalization on the benzene ring. frontiersin.orgresearchgate.net The development of analogous catalytic systems that could direct functionalization to the C4 position remains a highly desirable goal in synthetic chemistry.

Reactivity and Transformational Chemistry of 4 Bromo 1,3 Dimethyl 1h Indole

Carbon-Hydrogen (C-H) Functionalization Strategies

Directly converting C-H bonds into new C-C or C-heteroatom bonds is a powerful and atom-economical approach in modern synthesis. researchgate.net For the indole (B1671886) core, which contains multiple C-H bonds with varying reactivity, achieving site-selectivity is a significant challenge. chim.itnih.gov The inherent electronic properties of the indole ring typically favor electrophilic substitution at the C3 position. However, in 4-Bromo-1,3-dimethyl-1H-indole, the C3 position is substituted with a methyl group, which redirects reactivity and allows for the exploration of functionalization at other sites, namely C2, C5, C6, and C7. chim.it

The selective functionalization of C-H bonds on the indole nucleus, particularly on the benzene (B151609) portion (C4 to C7), is considerably more challenging than at the C2 or C3 positions. nih.gov Research has demonstrated that transition-metal catalysis can overcome these challenges, enabling derivatization at previously inaccessible positions.

C2-Position: The C2 position is adjacent to the nitrogen atom and is a common site for functionalization, often facilitated by the installation of a directing group on the indole nitrogen. chim.itnih.gov For 1,3-disubstituted indoles, direct C2-lithiation followed by quenching with an electrophile is a classic method. More advanced cobalt(III)-catalyzed methods have been developed for the C2-functionalization of N-pyrimidinyl indoles via conjugate addition to maleimides, indicating the feasibility of activating this site. nih.gov

C7-Position: The C7-position, located ortho to the indole nitrogen, can be activated through chelation-assisted C-H functionalization. nih.gov Palladium and rhodium catalysts are frequently employed. For instance, installing a pivaloyl or a di-tert-butylphosphinoyl (P(O)tBu₂) group on the indole nitrogen can direct palladium-catalyzed arylation specifically to the C7 position. nih.gov

C5 and C6-Positions: Functionalization at the C5 and C6 positions is less common due to their remote location from the coordinating nitrogen atom. nih.govfrontiersin.org Achieving selectivity at these sites often requires specialized directing group strategies that can bridge this distance. For example, template-controlled palladium-catalyzed C-H alkenylation has been used for C6 functionalization. nih.gov

The table below illustrates potential site-selective C-H functionalization reactions applicable to the this compound scaffold based on established methods for other indole derivatives.

Table 1: Representative Site-Selective C-H Functionalization Strategies for Indole Scaffolds

| Target Position | Reaction Type | Catalyst/Reagents | Directing Group (on N1) | Expected Outcome |

|---|---|---|---|---|

| C2 | Arylation | Pd(OAc)₂ | 2-Pyridylsulfonyl | Introduction of an aryl group at C2. |

| C7 | Arylation | Pd(OAc)₂ / Pivalic Acid | Pivaloyl (Piv) | Introduction of an aryl group at C7. |

| C6 | Arylation | Cu(OAc)₂ | P(O)tBu₂ | Introduction of an aryl group at C6. nih.gov |

| C5 | Arylation | Pd(OAc)₂ | Pivaloyl at C3 (as auxiliary) | Introduction of an aryl group at C5. nih.gov |

| C7 | Borylation | BBr₃ | Pivaloyl (Piv) | Metal-free introduction of a boryl group at C7. nih.gov |

The use of removable or modifiable directing groups (DGs) is a cornerstone of modern C-H activation chemistry, providing a reliable method to control regioselectivity. nih.govnih.govrsc.org An auxiliary group is typically installed at the N1 position of the indole ring. This group contains a coordinating atom (e.g., nitrogen or oxygen) that binds to a transition metal catalyst, forming a stable metallacyclic intermediate. rsc.org This intermediate positions the metal catalyst in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization.

The size of the resulting metallacycle often determines the site of activation. For instance:

A five-membered metallacycle typically directs functionalization to the C2 position. nih.gov

A six-membered metallacycle directs functionalization to the C7 position. nih.gov

By carefully selecting the directing group and the metal catalyst, it is possible to selectively target different C-H bonds around the indole ring. nih.govnih.gov For example, a pyrimidinyl directing group can facilitate cobalt-catalyzed C2-alkenylation, while a pivaloyl group can enable palladium-catalyzed C7-arylation. nih.govnih.gov After the desired transformation, the directing group can often be removed, revealing the functionalized indole product. This strategy allows for the precise modification of complex molecules without relying on the inherent reactivity of the substrate.

Cross-Coupling Reactions at the C4-Bromine Position

The bromine atom at the C4 position of this compound serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds and are widely used in the synthesis of complex organic molecules, pharmaceuticals, and materials. yonedalabs.com

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds. yonedalabs.comnih.gov It involves the coupling of an organohalide (in this case, the C4-bromo group) with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. yonedalabs.comnih.govnih.gov

The reaction is valued for its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts. nih.gov For this compound, this reaction allows for the introduction of a diverse range of aryl, heteroaryl, alkyl, and benzyl (B1604629) groups at the C4 position. nih.gov The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields. yonedalabs.com

Table 2: Illustrative Suzuki-Miyaura Cross-Coupling Reactions at the C4-Position

| Boronic Acid/Ester Partner | Catalyst System | Base | Solvent | Expected C4-Substituent |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Phenyl |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 4-Methoxyphenyl |

| Methylboronic acid | CataXCium A Pd G3 | K₃PO₄ | THF/H₂O | Methyl nih.gov |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | Vinyl |

The Stille coupling is another important palladium-catalyzed reaction for C-C bond formation, involving the reaction of an organohalide with an organostannane (organotin) reagent. organic-chemistry.orgwikipedia.orglibretexts.org This method is highly versatile and can be used to introduce a wide variety of substituents, including vinyl, aryl, and allyl groups, onto the C4 position of the indole ring. libretexts.org

While organostannanes are stable to air and moisture, their primary drawback is the toxicity of the tin compounds and the difficulty in removing tin-containing byproducts from the reaction products. organic-chemistry.orgwikipedia.org Despite this, the Stille reaction remains a valuable tool, especially in cases where other coupling methods are less effective. The reaction mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the final product. wikipedia.org

Table 3: Illustrative Stille Coupling Reactions at the C4-Position

| Organostannane Reagent | Catalyst System | Additives | Solvent | Expected C4-Substituent |

|---|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | Phenyl |

| Tributyl(vinyl)stannane | Pd₂(dba)₃ / P(furyl)₃ | - | DMF | Vinyl |

| (4-Methoxyphenyl)trimethylstannane | Pd(OAc)₂ / XPhos | CsF | Dioxane | 4-Methoxyphenyl nih.gov |

| Allyltributylstannane | PdCl₂(PPh₃)₂ | CuI | NMP | Allyl |

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed process that forms a C-C bond between an unsaturated halide and an alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful method for the synthesis of substituted alkenes. wikipedia.org In the context of this compound, the Heck reaction allows for the coupling of the C4-position with various olefinic partners, such as acrylates, styrenes, and other vinyl compounds. organic-chemistry.orgnih.gov

The reaction typically proceeds in the presence of a palladium catalyst and a base (often an amine like triethylamine) to neutralize the hydrobromic acid generated during the catalytic cycle. wikipedia.org A key feature of the Heck reaction is its stereoselectivity, often leading to the formation of the trans-substituted alkene product. organic-chemistry.org This transformation is highly valuable for extending the carbon framework at the C4-position and introducing vinyl functionality.

Table 4: Illustrative Heck Reactions at the C4-Position

| Olefinic Partner | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-4-(2-phenylvinyl)-1,3-dimethyl-1H-indole |

| Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | (E)-ethyl 3-(1,3-dimethyl-1H-indol-4-yl)acrylate |

| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMA | (E)-butyl 3-(1,3-dimethyl-1H-indol-4-yl)acrylate |

| 1-Octene | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 1,3-Dimethyl-4-((E)-oct-1-en-1-yl)-1H-indole |

Negishi and Sonogashira Coupling Adaptations for C4-Bromine Reactivity

The carbon-bromine bond at the C4-position of the indole ring serves as a versatile handle for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The Negishi and Sonogashira couplings are powerful methods for this purpose, enabling the introduction of a wide range of alkyl, vinyl, aryl, and alkynyl substituents.

Negishi Coupling

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org For substrates like this compound, palladium(0) species are generally preferred. wikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. wikipedia.orgillinois.edu

Organozinc reagents are known for their high reactivity, which often allows for milder reaction conditions compared to other organometallic reagents. wikipedia.org However, they are also sensitive to moisture and air, necessitating inert atmosphere techniques. wikipedia.org The choice of ligand on the palladium catalyst is crucial for achieving high efficiency, particularly with aryl bromides. Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Fu and Buchwald (e.g., RuPhos, SPhos), have proven effective in promoting the critical oxidative addition and reductive elimination steps for challenging substrates. nih.gov

| Reaction | Catalyst System | Organometallic Reagent | Solvent | Conditions |

| Negishi Coupling | Pd(0) precatalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., SPhos) | R-ZnCl | THF | Room Temp to 70 °C |

Sonogashira Coupling

The Sonogashira reaction is a widely used method for coupling terminal alkynes with aryl or vinyl halides. libretexts.org This transformation is typically co-catalyzed by palladium and copper complexes in the presence of an amine base. organic-chemistry.org The reactivity of aryl halides in the Sonogashira coupling generally follows the order I > OTf > Br >> Cl, making aryl bromides effective substrates, though they may require heating or more active catalyst systems compared to aryl iodides. libretexts.orgwikipedia.org

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to a Pd(0) complex occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt (typically CuI) in the presence of the amine base to form a highly reactive copper acetylide intermediate. libretexts.orgmdpi.com Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, affords the arylalkyne product. libretexts.org

Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling). These methods often rely on highly active palladium catalysts with bulky, electron-rich ligands that can facilitate the direct reaction of the palladium complex with the alkyne. libretexts.orgnih.gov

| Reaction | Catalyst System | Alkyne | Base | Solvent | Conditions |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | R-C≡CH | Et₃N / Piperidine | THF or DMF | Room Temp to 100 °C |

C-Heteroatom Coupling Reactions (e.g., C-N, C-O, C-S) at the C4-Position

Palladium- and copper-catalyzed cross-coupling reactions are also instrumental in forming C-heteroatom bonds at the C4-position, providing access to arylamines, ethers, and thioethers, which are prevalent motifs in pharmacologically active compounds.

C-N Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust palladium-catalyzed method for the formation of C-N bonds between aryl halides and a broad range of primary and secondary amines. wikipedia.org The reaction requires a palladium precursor, a suitable ligand, and a base. beilstein-journals.orgresearchgate.net The selection of the ligand is critical and has evolved over time, with bulky, electron-rich phosphines such as Xantphos and tBuDavePhos showing excellent performance. beilstein-journals.orgresearchgate.net Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and inorganic carbonates like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). beilstein-journals.org Research on the analogous 4-bromo-7-azaindole system has demonstrated that a combination of a palladium precursor, Xantphos as the ligand, and Cs₂CO₃ as the base effectively couples various amines and amides. beilstein-journals.org

| Reaction | Catalyst System | Nucleophile | Base | Solvent |

| C-N Coupling | Pd(OAc)₂ or Pd₂(dba)₃ / Xantphos | R¹R²NH | Cs₂CO₃ | Dioxane |

C-O Coupling

The synthesis of aryl ethers from aryl halides can be accomplished via similar palladium-catalyzed systems, often referred to as Buchwald-Hartwig C-O coupling or Ullmann-type reactions. These reactions couple aryl halides with alcohols or phenols. Studies on related 4-bromoheterocycles have shown that a catalyst system comprising Pd(OAc)₂, the Xantphos ligand, and potassium carbonate is effective for coupling with phenols. beilstein-journals.org

| Reaction | Catalyst System | Nucleophile | Base | Solvent |

| C-O Coupling | Pd(OAc)₂ / Xantphos | Ar-OH | K₂CO₃ | Dioxane |

C-S Coupling

The formation of C-S bonds can be achieved using either palladium or copper catalysts. Palladium-catalyzed C-S coupling reactions have been developed that utilize monophosphine ligands and can proceed under mild conditions, even at room temperature with soluble bases. nih.gov Alternatively, copper-catalyzed protocols, often using simple and inexpensive copper(I) iodide (CuI) without the need for specialized ligands, are effective for coupling aryl halides with thiols. uu.nl While aryl iodides are typically more reactive, conditions can be adapted for aryl bromides. uu.nl

| Reaction | Catalyst System | Nucleophile | Base | Solvent |

| C-S Coupling | Pd(0)/Monophosphine Ligand or CuI | R-SH | K₂CO₃ or Et₃N | DMF or Toluene |

Regioselective Derivatization at Other Positions

While the C4-bromo position is the primary site for cross-coupling, the reactivity of other positions on the indole ring allows for further structural diversification. In this compound, the N1 and C3 positions are already substituted with methyl groups. Post-synthetic functionalization would therefore target either these methyl groups or, more commonly, the remaining C-H bond on the pyrrole (B145914) ring at the C2 position.

The C2-proton of the indole ring is generally the most acidic C-H bond in the heterocyclic portion, making it susceptible to deprotonation by strong bases like organolithium reagents (e.g., n-butyllithium). Subsequent quenching of the resulting C2-lithiated intermediate with an electrophile can introduce a new substituent at this position. However, a significant challenge in this approach is the potential for competitive halogen-metal exchange at the C4-position, where the organolithium reagent would swap the bromine atom for lithium. The outcome of this competition depends heavily on reaction temperature, the specific organolithium reagent used, and the solvent system. Achieving high regioselectivity for C2-functionalization often requires carefully controlled conditions or the use of directing groups to guide the metallation to the desired site. nih.govnih.gov

Mechanistic Organic Chemistry of Key Transformations

The palladium-catalyzed cross-coupling reactions discussed above predominantly operate through a well-established mechanism involving a series of two-electron processes that cycle the palladium catalyst between its Pd(0) and Pd(II) oxidation states. csbsju.edunobelprize.org While some complex catalytic systems can involve single-electron transfer (SET) pathways, the core transformations for Negishi, Sonogashira, and Buchwald-Hartwig couplings are typically rationalized by the Pd(0)/Pd(II) cycle. libretexts.org

The catalytic cycle is initiated by the oxidative addition of the C4-bromoindole to a coordinatively unsaturated Pd(0) complex (LₙPd⁰, where L is a ligand). csbsju.edu This is a critical step where the palladium center inserts into the carbon-bromine bond, cleaving it and forming a new square planar arylpalladium(II) halide intermediate (ArPd(L)ₙBr). organic-chemistry.orgacs.org For aryl bromides, this oxidative addition step is often the rate-determining step of the entire catalytic cycle. nih.gov

The subsequent steps involve either transmetalation (for Negishi and Sonogashira reactions) or amine coordination and deprotonation (for Buchwald-Hartwig amination), followed by the final step of reductive elimination . libretexts.orgwikipedia.org In this last step, the two organic/heteroatom fragments bound to the Pd(II) center couple together, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle. libretexts.org

The key to understanding and optimizing these catalytic transformations lies in identifying the reactive intermediates involved in the catalytic cycle.

Active Pd(0) Catalyst : The cycle begins with a low-coordinate, electron-rich Pd(0) species, typically stabilized by phosphine ligands. This is the species that undergoes oxidative addition. illinois.edu

Arylpalladium(II) Halide Intermediate : Following oxidative addition, the first key intermediate is the Ar-Pd(II)-Br complex. This species is relatively stable but is poised for the next step in the cycle. organic-chemistry.orgacs.org The properties of the ligands (L) attached to palladium in this intermediate are crucial for its subsequent reactivity.

Transmetalation/Amide Formation Intermediate :

In Negishi and Sonogashira couplings, transmetalation occurs where the organic or alkynyl group is transferred from zinc or copper to the palladium center, displacing the bromide and forming a diorganopalladium(II) intermediate (Ar-Pd(II)-R'). illinois.edulibretexts.org In the classic Sonogashira reaction, the copper(I) acetylide is the crucial intermediate that facilitates this transfer. mdpi.com

In the Buchwald-Hartwig amination, the amine coordinates to the Ar-Pd(II)-Br complex, and subsequent deprotonation by the base forms an arylpalladium(II) amido intermediate (Ar-Pd(II)-NR¹R²). wikipedia.org

Reductive Elimination Precursor : The diorganopalladium(II) or arylpalladium(II) amido complexes are the direct precursors to the final product. From these intermediates, reductive elimination occurs, forming the desired C-C, C-N, C-O, or C-S bond and releasing the Pd(0) catalyst to continue the cycle. illinois.edulibretexts.org

Understanding the stability and reactivity of each intermediate allows for the rational design of catalysts and reaction conditions to favor the desired pathway and minimize side reactions.

Kinetic and Thermodynamic Considerations for Regioselectivity and Stereoselectivity

In the transformational chemistry of this compound, the principles of kinetic and thermodynamic control are fundamental in dictating the outcome of reactions where multiple isomeric products can be formed. Regioselectivity (the preference for bond formation at one position over another) and stereoselectivity (the preference for the formation of one stereoisomer over another) are governed by the energetic profiles of the competing reaction pathways. While specific experimental kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature, its reactivity can be predicted based on established principles of physical organic chemistry and studies of related indole systems.

A reaction is under kinetic control when its product distribution is determined by the relative rates of formation of the products. The product that is formed fastest, via the pathway with the lowest activation energy (Ea), will be the major product. Such reactions are typically conducted at lower temperatures and are irreversible. In contrast, a reaction under thermodynamic control yields a product distribution that reflects the relative stability of the products themselves. The most stable product, having the lowest Gibbs free energy (ΔG), will be the major product. Thermodynamic control is favored by higher temperatures, which provide sufficient energy to overcome the activation barriers of all possible pathways and allow for the reaction to be reversible, establishing an equilibrium that favors the most stable compound.

For this compound, these considerations are most relevant in reactions such as further electrophilic aromatic substitution, metal-catalyzed cross-coupling, and cycloaddition reactions.

Regioselectivity in Electrophilic Aromatic Substitution

The indole nucleus is electron-rich and generally undergoes electrophilic aromatic substitution preferentially at the C3 position. However, in this compound, the C3 position is blocked by a methyl group. The directing effects of the substituents (the electron-donating indole nitrogen and methyl group, and the electron-withdrawing but ortho-, para-directing bromine atom) influence the regioselectivity of any further substitution on the benzene ring portion.

The potential sites for electrophilic attack are C2, C5, C6, and C7. The C2 position is generally less reactive towards electrophiles than C3 in indoles. The positions on the benzene ring (C5, C6, C7) are influenced by the existing substituents. The bromine at C4 will direct incoming electrophiles to its ortho (C5) and para (C7) positions. The fused pyrrole ring strongly activates the benzene ring, particularly at the C7 position.

Kinetic Product: Attack at the C7 position is often kinetically favored in 4-substituted indoles. This is due to the strong activating effect of the indole nitrogen, which can effectively stabilize the cationic intermediate (arenium ion) formed during the substitution at this position. The pathway leading to the C7-substituted product is expected to have a lower activation energy.

Thermodynamic Product: The relative stability of the final products would determine the thermodynamic outcome. Steric hindrance between the C4-bromo and a new C5-substituent could render the C5-substituted product less stable than the C7-substituted product. Therefore, in many cases, the C7-substituted product is likely to be both the kinetic and thermodynamic product. However, if the reaction is reversible and the C5-isomer has some stabilizing feature, a shift in the product ratio could be observed at higher temperatures.

Illustrative Data Table for Electrophilic Nitration

The following table provides a hypothetical representation of product distribution for an electrophilic nitration reaction on this compound under different conditions to illustrate the principles of kinetic and thermodynamic control.

| Temperature | Reaction Time | Major Product (Regioisomer) | Product Ratio (C7:C5) | Controlling Factor |

| 0 °C | 1 hour | 7-Nitro-4-bromo-1,3-dimethyl-1H-indole | ~95:5 | Kinetic |

| 100 °C | 24 hours | 7-Nitro-4-bromo-1,3-dimethyl-1H-indole | ~90:10 | Thermodynamic |

Note: This data is illustrative and based on general principles of indole reactivity. The C7 product is predicted to be favored under both conditions due to electronic activation and product stability.

Stereoselectivity in Cycloaddition Reactions

While this compound itself is not a typical diene or dienophile for Diels-Alder reactions, functionalization of the molecule could lead to substrates capable of undergoing cycloadditions that create new stereocenters. For example, if a dienophile were to react with a diene system attached at the C2 or C3 position (if the methyl group were replaced), the formation of endo and exo stereoisomers would be possible.

Kinetic Control (Endo Rule): In many Diels-Alder reactions, the endo product is formed faster and is thus the kinetic product. This preference is often explained by secondary orbital interactions, where the electron-withdrawing groups of the dienophile are oriented towards the developing pi-system of the diene in the transition state, leading to a lower activation energy.

Thermodynamic Control (Exo Product): The exo product is often sterically less hindered and therefore more stable than the endo product. If the cycloaddition is performed at higher temperatures, allowing the reaction to become reversible (a retro-Diels-Alder reaction can occur), the product ratio will equilibrate to favor the more stable exo isomer.

Illustrative Data Table for a Hypothetical Diels-Alder Reaction

This table illustrates the expected stereochemical outcome for a hypothetical Diels-Alder reaction involving a derivative of this compound, showing the influence of temperature.

| Temperature | Reaction Time | Major Product (Stereoisomer) | Product Ratio (Endo:Exo) | Controlling Factor |

| 25 °C | 4 hours | Endo | ~90:10 | Kinetic |

| 150 °C | 48 hours | Exo | ~25:75 | Thermodynamic |

Note: This data is a generalized example illustrating the endo rule and the shift towards the more stable exo product at higher temperatures.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 1,3 Dimethyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For substituted indoles like 4-Bromo-1,3-dimethyl-1H-indole, NMR provides crucial information on the electronic environment of each proton and carbon atom, enabling unambiguous assignment of the molecular structure.

The substitution pattern on the indole (B1671886) ring significantly influences the chemical shifts (δ) of the hydrogen and carbon atoms. The presence of an electron-withdrawing bromine atom at the C4 position and electron-donating methyl groups at the N1 and C3 positions creates a distinct electronic environment.

Analysis of Analogs:

4-Bromo-1-methyl-1H-indole: The ¹H NMR spectrum of this compound shows signals for the N-methyl group and the protons on the indole core. The ¹³C NMR spectrum correspondingly displays signals for the methyl carbon and the eight indole carbons. rsc.org

4-Bromo-3-methyl-1H-indole: This analog features a methyl group at the C3 position and a proton on the nitrogen (N-H). The N-H proton typically appears as a broad singlet at a high chemical shift (around δ 7.94 ppm), while the C3-methyl protons resonate further upfield. rsc.org

Predicted Data for this compound:

By combining the observations from these analogs, a predictive assignment for this compound can be made. The N-methylation will cause the N-CH₃ signal to appear (predicted around δ 3.80 ppm), and the C-methylation will result in a C-CH₃ signal (predicted around δ 2.57 ppm). The aromatic protons (H2, H5, H6, H7) will exhibit shifts influenced by both the bromine and the two methyl groups.

Table 1: ¹H NMR Chemical Shift (δ, ppm) and Multiplicity Data in CDCl₃

| Proton | 4-Bromo-1-methyl-1H-indole rsc.org | 4-Bromo-3-methyl-1H-indole rsc.org | Predicted this compound |

|---|---|---|---|

| N-H | - | 7.94 (s, 1H) | - |

| H2 | 7.13-7.15 (m, 1H) | 6.95-7.03 (m, 1H) | ~7.0-7.1 (s, 1H) |

| H5 | 7.30 (t, J=8.1 Hz, 1H) | 7.24-7.28 (m, 1H) | ~7.2-7.3 (d) |

| H6 | 7.13-7.15 (m, 1H) | 6.95-7.03 (m, 1H) | ~7.0-7.1 (t) |

| H7 | 7.35 (d, J=7.5 Hz, 1H) | 7.24-7.28 (m, 1H) | ~7.3-7.4 (d) |

| N-CH₃ | 3.80 (s, 3H) | - | ~3.80 (s, 3H) |

Table 2: ¹³C NMR Chemical Shift (δ, ppm) Data in CDCl₃

| Carbon | 4-Bromo-1-methyl-1H-indole rsc.org | 4-Bromo-3-methyl-1H-indole rsc.org | Predicted this compound |

|---|---|---|---|

| C2 | 128.9 | 123.51 | ~128.0 |

| C3 | 101.1 | 113.15 | ~110.0 |

| C3a | 129.2 | 126.33 | ~128.5 |

| C4 | 114.6 | 114.93 | ~114.8 |

| C5 | 122.0 | 122.86 | ~122.5 |

| C6 | 122.2 | 123.65 | ~123.0 |

| C7 | 108.3 | 110.52 | ~108.5 |

| C7a | 136.8 | 137.71 | ~137.0 |

| N-CH₃ | 33.0 | - | ~33.0 |

Two-dimensional (2D) NMR experiments are critical for confirming the assignments made from 1D spectra by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons: H5 with H6, and H6 with H7.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each aromatic proton (H2, H5, H6, H7) to its corresponding carbon atom (C2, C5, C6, C7) and the methyl protons to their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it shows long-range (typically 2-3 bond) correlations between ¹H and ¹³C nuclei. For this compound, key expected HMBC correlations would be:

N-CH₃ protons to C2 and C7a.

C3-CH₃ protons to C2, C3, and C3a.

H2 proton to C3, C3a, and C7a.

H5 proton to C3a, C4, and C7.

H7 proton to C5 and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOESY correlation would be expected between the N-CH₃ protons and the H7 proton, confirming their spatial proximity. Another expected correlation would be between the C3-CH₃ protons and the H2 proton.

Techniques like TOCSY, H2BC, and ADEQUATE provide even more detailed connectivity information but are less commonly reported for routine characterization.

¹⁵N NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR, provides direct information about the nitrogen atom's chemical environment. The ¹⁵N chemical shift is highly sensitive to factors like hybridization and substitution. For indole and its derivatives, ¹⁵N NMR can confirm the electronic state of the nitrogen atom within the heterocyclic ring. In this compound, the nitrogen is part of a tertiary amine environment within an aromatic system. Its chemical shift would be distinct from the secondary amine environment in 4-Bromo-3-methyl-1H-indole, providing definitive proof of N-methylation.

NMR is fundamental in determining the regiochemistry of substitution on the indole ring. The distinct coupling patterns and chemical shifts of the aromatic protons unequivocally establish the substituent positions. For instance, the presence of three adjacent aromatic protons (H5, H6, H7) confirms that the bromine is at the C4 position. Long-range HMBC correlations are decisive in confirming these assignments. For example, a correlation from the H5 proton to the bromine-bearing C4 carbon would solidify the regiochemical assignment. Stereochemistry is not a factor for the planar aromatic system of this compound itself, but NMR becomes crucial for determining the stereochemistry of its potential non-aromatic derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For brominated compounds, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a clear diagnostic feature.

Analysis of Analogs:

For 4-Bromo-1-methyl-1H-indole (C₉H₈BrN), the calculated exact mass for the [M+H]⁺ ion is 209.9913. The experimentally found value was 209.9915, confirming the elemental formula. rsc.org

Predicted Data for this compound:

The molecular formula for this compound is C₁₀H₁₀BrN. The expected exact mass can be calculated and would be confirmed by HRMS analysis.

Table 3: HRMS Data and Elemental Composition

| Compound | Molecular Formula | Ion | Calculated Exact Mass (m/z) | Expected Isotopic Pattern |

|---|

This precise mass measurement allows for the confident determination of the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Fragmentation Pattern Analysis (e.g., GC-MS) for Structural Insights

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and elucidating the structure of volatile and semi-volatile compounds. In the analysis of brominated indole derivatives, the fragmentation patterns observed in the mass spectra provide crucial information about the molecular structure.

For bromo-substituted compounds, the mass spectra are characterized by the presence of isotopic peaks for bromine-containing fragments, due to the nearly equal natural abundance of its two stable isotopes, 79Br and 81Br. This results in a distinctive M and M+2 pattern, which is a hallmark for the presence of a bromine atom in a fragment.

In the case of this compound, the molecular ion peak would be expected, and its fragmentation would likely involve the loss of methyl groups and potentially the bromine atom. The relative abundance of these fragment ions can help in confirming the substitution pattern on the indole ring.

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment | m/z (for 79Br) | m/z (for 81Br) | Possible Structure |

|---|---|---|---|

| [M]+ | 223 | 225 | C10H10BrN+ |

| [M-CH3]+ | 208 | 210 | C9H7BrN+ |

| [M-Br]+ | 144 | - | C10H10N+ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific structural components.

The indole ring itself has a set of characteristic vibrations. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm-1. The C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1600-1450 cm-1 region. The presence of the bromine substituent on the aromatic ring will influence the out-of-plane C-H bending vibrations, which can provide information about the substitution pattern.

The methyl groups attached to the indole ring will also have their characteristic vibrational modes. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups are expected in the 2960-2850 cm-1 range. The C-N stretching vibration of the N-methyl group and the indole ring nitrogen would also be present. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm-1.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl C-H | Stretching | 2960 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-N | Stretching | 1360 - 1250 |

| C-Br | Stretching | 600 - 500 |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV radiation, leading to the promotion of electrons from lower to higher energy molecular orbitals. The absorption spectrum of indole and its derivatives is characterized by two main absorption bands, often referred to as the 1La and 1Lb bands.

For the parent indole molecule, these bands appear around 270-290 nm. nih.gov The position and intensity of these bands are sensitive to the substituents on the indole ring. Methyl substitutions on the pyrrole (B145914) ring of indole are known to affect the energies of both the 1La and 1Lb transitions. nih.govnih.gov The presence of a bromine atom at the 4-position is also expected to influence the electronic transitions, potentially causing a bathochromic (red) shift in the absorption maxima due to its electron-donating and withdrawing effects through resonance and induction, respectively.

Fluorescence spectroscopy is used to study the emission of light from a molecule after it has absorbed light. Indole and its derivatives are often fluorescent, and their emission properties are highly sensitive to their environment and substitution patterns. The fluorescence of indoles typically arises from the 1La state. nih.gov

The methyl and bromo substituents on the this compound molecule will influence its fluorescence properties, including the emission wavelength and quantum yield. Substitutions on the indole ring can alter the energy levels of the excited states and the rates of radiative and non-radiative decay processes. nih.gov For instance, electron-withdrawing or electron-donating groups can significantly shift the emission spectrum. rsc.org

UV-Photoelectron Spectroscopy (UV-PES) is a technique that measures the kinetic energies of electrons ejected from a molecule upon ionization by high-energy UV radiation. This information can be used to determine the ionization energies of the molecule and to gain insights into the energies of its molecular orbitals.

The UV-PES of the parent indole molecule shows a low-energy band at approximately 7.9 eV, which is associated with the ionization of the highest occupied molecular orbital (HOMO) of π symmetry. nih.govacs.org Subsequent bands at higher energies correspond to the ionization of other π and σ molecular orbitals. nih.govacs.org

For this compound, the methyl and bromo substituents would be expected to perturb the molecular orbital energies of the indole system. Methyl groups are generally electron-donating and would be expected to lower the ionization energies. The bromine atom, with its lone pairs, can also participate in the π-system and has an inductive electron-withdrawing effect, which would influence the orbital energies. The UV-PES of this compound would provide valuable data for understanding its electronic structure and for correlation with theoretical molecular orbital calculations. acs.orgunits.it

X-ray Crystallography

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation